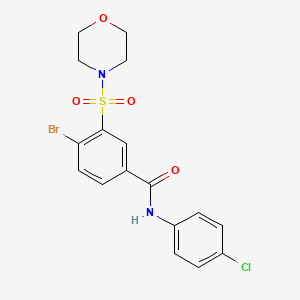
1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is a derivative of isoquinoline and has been found to exhibit a wide range of biochemical and physiological effects. In
科学研究应用
1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit a wide range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. It has also been found to possess anticonvulsant and antipsychotic properties.
作用机制
The exact mechanism of action of 1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. It has been suggested that the compound may exert its pharmacological effects through the modulation of these neurotransmitter systems.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and noradrenaline. It has also been found to affect the activity of various enzymes and ion channels in the brain.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride in lab experiments is its well-established synthesis method. This allows researchers to obtain the compound in high yields, making it easier to conduct experiments. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to administer the compound in certain experiments.
未来方向
There are numerous future directions for the research of 1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One potential direction is the further exploration of its potential applications in the field of medicine. This compound has been found to exhibit a wide range of pharmacological activities, and further research could lead to the development of new drugs for the treatment of various disorders. Another potential direction is the investigation of its mechanism of action. While the compound has been studied extensively, the exact mechanism by which it exerts its pharmacological effects is not fully understood. Further research could shed light on this mechanism and lead to the development of more effective drugs.
合成方法
The synthesis of 1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride involves the reaction of 3-bromophenylacetonitrile with cyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. This synthesis method has been well-established in the literature and has been used in numerous studies to obtain the compound in high yields.
属性
IUPAC Name |
1-(3-bromophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO.ClH/c16-12-5-3-4-11(10-12)14-13-6-1-2-7-15(13,18)8-9-17-14;/h3-5,10,13-14,17-18H,1-2,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHHOHHDZIJRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC(=CC=C3)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(3-iodo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978879.png)
![(2-methoxyphenyl){1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinyl}methanone](/img/structure/B5978884.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5978888.png)

![N-benzyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5978904.png)
![1-(3-chlorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5978931.png)
![ethyl 3-[(diethylamino)carbonyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5978932.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5978935.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B5978943.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5978955.png)
![7-benzyl-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5978958.png)


![2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978985.png)